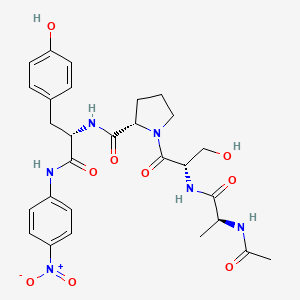![molecular formula C21H33Br3O3 B14249967 Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- CAS No. 461055-41-4](/img/structure/B14249967.png)
Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-: is an organic compound with the molecular formula C21H33Br3O3. It is characterized by a benzene ring substituted with three 5-bromopentyl groups through ether linkages. This compound is notable for its applications in various fields, including organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- typically involves the reaction of 1,3,5-trihydroxybenzene with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- are not widely documented, the general approach involves large-scale etherification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of dendrimers and polymers with specific properties.
Biological Studies: Utilized in the synthesis of bioactive compounds and drug delivery systems.
Industrial Applications: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by introducing new functional groups. This reactivity is primarily due to the presence of bromine atoms, which are good leaving groups. The compound can interact with various molecular targets, including enzymes and receptors, depending on the nature of the substituents introduced during its reactions .
Comparaison Avec Des Composés Similaires
1,3,5-Tris(4-bromophenyl)benzene: Similar in structure but with phenyl groups instead of pentyl groups.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of bromopentyl groups.
1,3,5-Triisopropylbenzene: Substituted with isopropyl groups instead of bromopentyl groups.
Uniqueness: Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- is unique due to its longer alkyl chain substituents, which provide greater flexibility and potential for further functionalization compared to shorter chain or aromatic substituents. This makes it particularly useful in the synthesis of dendrimers and other complex macromolecules .
Propriétés
Numéro CAS |
461055-41-4 |
|---|---|
Formule moléculaire |
C21H33Br3O3 |
Poids moléculaire |
573.2 g/mol |
Nom IUPAC |
1,3,5-tris(5-bromopentoxy)benzene |
InChI |
InChI=1S/C21H33Br3O3/c22-10-4-1-7-13-25-19-16-20(26-14-8-2-5-11-23)18-21(17-19)27-15-9-3-6-12-24/h16-18H,1-15H2 |
Clé InChI |
FYXXOPILUQJSIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OCCCCCBr)OCCCCCBr)OCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
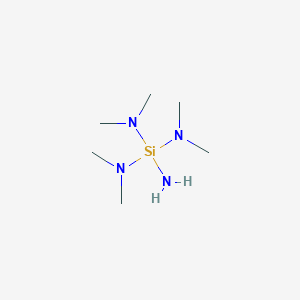
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)
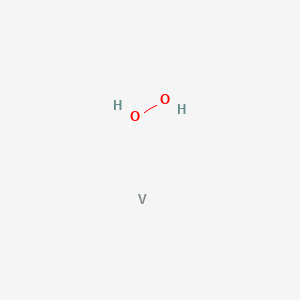
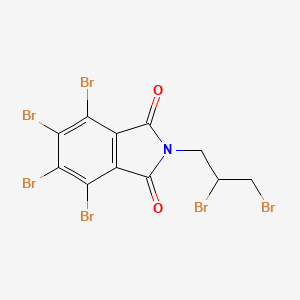
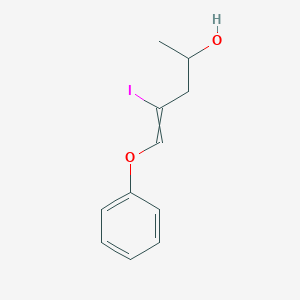
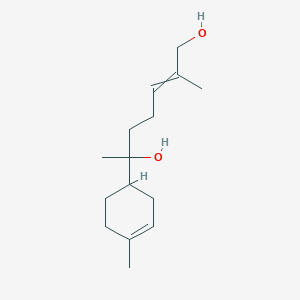
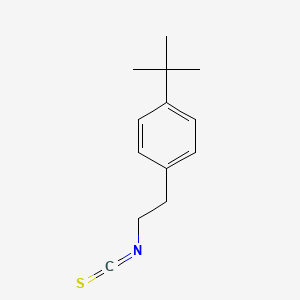
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
